molecular formula C12H13ClN6O B1462385 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride CAS No. 1293928-62-7

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

Cat. No. B1462385
CAS RN: 1293928-62-7
M. Wt: 292.72 g/mol
InChI Key: ULSYYZCXCDJJOX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride, commonly referred to as AMBTP-HCl, is a synthetic compound which has recently been studied for its potential applications in scientific research. This compound is a derivative of the triazole-pyrimidine scaffold and has a wide range of applications in the fields of biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Density Functional Theory Study

A novel series of 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized, showcasing the creation of a new heterocyclic system. Initial steps involved the substitution of 2,4-dichloro-6-methylpyrimidin-5-amine with benzylamine, followed by several chemical reactions leading to these novel compounds. Density Functional Theory (DFT) studies further aided in regioselectivity and structural assignments through Gauge-Independent Atomic Orbital (GIAO) 1H NMR calculations, demonstrating the method's efficacy in accurately determining chemical shift values and aiding in the confirmation of the compound's structure (Mozafari et al., 2016).

Three-Component Condensation Synthesis

Another study focused on the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, highlighting a method for creating complex heterocyclic structures. These compounds were investigated for their antimicrobial and antifungal properties, demonstrating the chemical versatility and potential biological applications of such derivatives (Komykhov et al., 2017).

On-Water Synthesis Method

An efficient and regioselective on-water synthesis method for 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles was demonstrated, using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst. This approach showcased an environmentally friendly solvent (water), short reaction times, and a simple workup process, emphasizing the method's efficiency and broad applicability in synthesizing triazolopyrimidine derivatives (Gol et al., 2019).

properties

IUPAC Name

5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O.ClH/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8;/h1-5H,6-7,13H2,(H,14,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSYYZCXCDJJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 2
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 3
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 4
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 5
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride

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